Cefcanel daloxate

Overview

Description

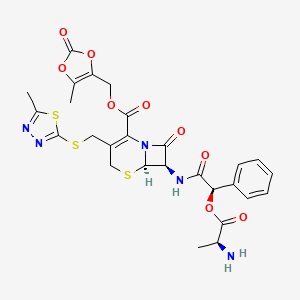

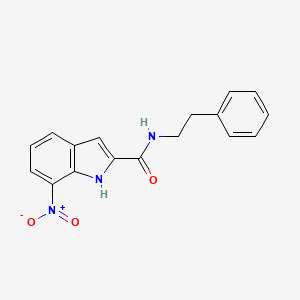

Cefcanel daloxate, also known as KY-109, is a pro-drug designed to improve the oral absorption of KY-087 . The antimicrobial activities of KY-087 against clinically isolated Gram-positive organisms were superior to those of CEX and CCL . The antimicrobial activities of KY-087 against Gram-negative organisms, such as Enterobacter sp., Serratia, and Pseudomonas sp., were less active .

Synthesis Analysis

Cefcanel daloxate is a double cephem ester of cefcanel . It is the active principle released in the body after uptake of an intermediate cephem mono ester . The pharmacokinetics of cefcanel following a single oral dose of cefcanel daloxate hydrochloride 300 mg has been studied in healthy volunteers and patients with various degrees of stable renal insufficiency .Molecular Structure Analysis

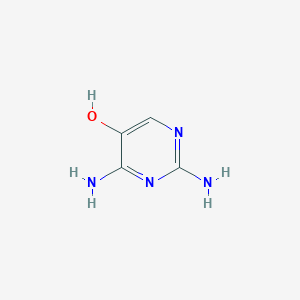

The molecular formula of Cefcanel daloxate is C27H28ClN5O9S3 . The InChIKey is HFVATKYQUGKLGL-PCQLZLFJSA-N .Chemical Reactions Analysis

The pharmacokinetics of cefcanel following a single oral dose of cefcanel daloxate hydrochloride 300 mg has been studied . The concentrations of cefcanel in plasma and urine were measured using high-performance liquid chromatography .Physical And Chemical Properties Analysis

Cefcanel daloxate is a small molecule drug . The CAS Registry number is 92602-21-6 .Scientific Research Applications

Pharmacokinetics and Renal Function Assessment Cefcanel daloxate hydrochloride, a new oral cephalosporin prodrug, has been studied for its pharmacokinetics in healthy volunteers and patients with various degrees of impaired renal function. The study found that cefcanel renal clearance and fraction excreted in urine were linearly correlated with renal function, suggesting that dosage adjustments may not be necessary even in pre-uraemic patients (Edwall et al., 1994).

In Vivo Efficacy Comparison The in vivo efficacy of cefcanel daloxate was compared with cefaclor using a thigh infection model in mice. The study demonstrated similar effectiveness of both drugs in reducing bacterial counts by approximately 90% (Magni & Lionell, 1990).

Metabolite Pharmacokinetics A study on the pharmacokinetics of the main metabolites of cefcanel daloxate hydrochloride showed that after oral administration, the absolute oral bioavailability of cefcanel was approximately 40%. The renal clearances of cefcanel indicated almost complete excretion in urine as unmetabolized drug after intravenous administration (Edwall et al., 1993).

Comparative Efficacy in Urinary Tract Infections A study comparing cefcanel daloxate with amoxicillin for treating acute uncomplicated urinary tract infections found no significant differences in outcomes between the two therapeutic regimens. Both drugs showed comparable efficacy and adverse effects (Nicolle et al., 1993).

Efficacy in Pharyngotonsillitis Treatment A randomized, double-blind multicenter study evaluated the efficacy, safety, and tolerance of cefcanel daloxate in treating acute pharyngotonsillitis. The study concluded that cefcanel daloxate 300 mg bid was as effective and well-tolerated as phenoxymethylpenicillin 300 mg tid in the treatment (Grunfeld et al., 1994).

Treatment of Maxillary Sinusitis In a study comparing cefcanel daloxate with cefaclor for treating acute purulent maxillary sinusitis, both drugs were found to be highly effective with minimal adverse events. The study concluded no significant differences in efficacy between the two treatment groups (Köhler & Schenk, 1995).

Antibacterial Activity Assessment Research evaluating the antibacterial activity of cefcanel against a range of bacteria showed that it was more active than other cephalosporins against certain bacterial species like Escherichia coli, Klebsiella aerogenes, and Proteus mirabilis. Cefcanel also displayed reasonable susceptibility towards Haemophilus influenzae and Branhamella catarrhalis (Bergan & da Fonseca, 1993).

Mechanism of Action

properties

IUPAC Name |

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (6R,7R)-7-[[(2R)-2-[(2S)-2-aminopropanoyl]oxy-2-phenylacetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N5O9S3/c1-12(28)24(35)41-20(15-7-5-4-6-8-15)21(33)29-18-22(34)32-19(25(36)38-9-17-13(2)39-27(37)40-17)16(10-42-23(18)32)11-43-26-31-30-14(3)44-26/h4-8,12,18,20,23H,9-11,28H2,1-3H3,(H,29,33)/t12-,18+,20+,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMMYEZPDRKXESR-XHSUIHOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=O)O1)COC(=O)C2=C(CSC3N2C(=O)C3NC(=O)C(C4=CC=CC=C4)OC(=O)C(C)N)CSC5=NN=C(S5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(OC(=O)O1)COC(=O)C2=C(CS[C@H]3N2C(=O)[C@H]3NC(=O)[C@@H](C4=CC=CC=C4)OC(=O)[C@H](C)N)CSC5=NN=C(S5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N5O9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

661.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cefcanel daloxate | |

CAS RN |

97275-40-6 | |

| Record name | Cefcanel daloxate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097275406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEFCANEL DALOXATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9693UHF82 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-3-[5-(4-bromo-phenyl)-1-(3-diethylamino-propionyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1H-quinolin-2-one](/img/structure/B1668744.png)

![N-[(4-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine](/img/structure/B1668745.png)

![(2~{R},3~{S})-3-[[9-propan-2-yl-6-(pyridin-3-ylmethylamino)purin-2-yl]amino]pentan-2-ol](/img/structure/B1668746.png)

![4-Chloro-N-[5-methyl-2-[7H-pyrrolo[2,3-d]pyrimidine-4-carbonyl]-3-pyridyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B1668749.png)

![6-[3-(1-Adamantyl)-4-hydroxyphenyl]-2-naphthalenecarboxylic Acid](/img/structure/B1668758.png)

![6-Cyclohexyl-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B1668763.png)